molecular formula C13H10Cl2N2O2 B2639986 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 338753-20-1

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2639986
CAS No.: 338753-20-1
M. Wt: 297.14
InChI Key: IMCVPHRDALQWTJ-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a small molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase implicated in certain types of leukemia . This compound is structurally unrelated to the native cofactor S-adenosylmethionine (SAM) and functions by binding to an induced pocket adjacent to the SAM binding site, thereby inhibiting the enzyme's activity . The recruitment of DOT1L by rearranged Mixed Lineage Leukemia (MLL) genes leads to local hypermethylation of histone H3 at lysine 79 (H3K79), driving the misexpression of genes that contribute to the leukemic phenotype; this inhibitor provides a targeted research tool to probe this mechanism . The crystal structure of this compound in complex with DOT1L has been resolved, confirming its binding mode and providing a basis for structure-guided research (PDB ID: 5DTM) . Beyond its application in oncology, the pyrrole-2-carboxamide scaffold is also recognized in other research contexts, such as the development of MmpL3 inhibitors for tuberculosis research and the exploration of pyruvate kinase M2 (PKM2) activators in cancer metabolism studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-16-13(19)10-5-7(6-17-10)12(18)11-8(14)3-2-4-9(11)15/h2-6,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCVPHRDALQWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-methylpyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound yields 2,6-dichlorobenzoic acid and N-methylpyrrole-2-carboxamide.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is its role as an inhibitor of histone-lysine N-methyltransferase (Dot1L). This enzyme is involved in the methylation of histone H3 at lysine 79, which is crucial for gene expression regulation. The compound has been studied for its ability to inhibit Dot1L effectively.

Case Study:
In a study where the crystal structure of Dot1L was analyzed in complex with this compound, it was demonstrated that this compound binds effectively to the active site of Dot1L, providing insights into its mechanism of action and potential for therapeutic applications in diseases associated with dysregulated methylation processes, such as certain cancers .

Anticancer Research

The compound has shown promise in anticancer research due to its ability to modulate gene expression through inhibition of methyltransferases. The alteration of histone methylation patterns can lead to changes in gene expression that may suppress tumor growth.

Research Findings:
Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines by disrupting methylation patterns . The specific effects on cancer cell viability and proliferation are areas of ongoing research.

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. This knowledge is crucial for the design of more potent derivatives.

Data Table: Structure-Activity Relationships

Compound VariantActivity LevelKey Modifications
4-(2,6-dichlorobenzoyl)-N-methyl...HighChlorine substitutions enhance potency
Variants with different benzoyl groupsModerateAltering substituents affects binding affinity

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Insights:

Role of Halogen Substituents :
The 2,6-dichlorobenzoyl group enhances binding through halogen bonding with Tyr 312 and hydrophobic interactions in the induced pocket. Substitution with fluorine (Analog A) reduces these interactions due to fluorine’s smaller atomic radius and lower hydrophobicity, leading to diminished potency.

Carboxamide Group :
The N-methyl carboxamide stabilizes the compound via hydrogen bonding with Asp 222. Analogs lacking this group (e.g., ester or ether derivatives) show reduced binding affinity in similar methyltransferase inhibitors.

Induced Fit Mechanism :
Unlike rigid-binding inhibitors, the compound exploits Dot1L’s conformational flexibility to form an induced pocket. This mechanism is distinct from SAM-competitive inhibitors (e.g., SGC0946), which target the cofactor-binding site.

Pharmacological and Selectivity Profiles

The compound exhibits >100-fold selectivity for Dot1L over other methyltransferases (e.g., G9a, SETD8), attributed to its unique binding mode. In contrast, broad-spectrum methyltransferase inhibitors like chaetocin or EPZ004777 often exhibit off-target effects due to conserved SAM-binding domains.

Biological Activity

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring substituted with a dichlorobenzoyl group and a methyl group at the nitrogen position, contributing to its unique chemical properties. Its molecular formula is C13H10Cl2N2O2C_{13}H_{10}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 295.14 g/mol.

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor . Notably, it has been identified as an inhibitor of pyruvate kinase M2 (PKM2) , an enzyme critical in cancer cell metabolism that facilitates aerobic glycolysis. Inhibition of PKM2 can potentially lead to reduced tumor growth by altering the metabolic profile of cancer cells.

Enzyme Interaction Studies

Studies employing techniques such as X-ray crystallography have elucidated the binding interactions between this compound and target enzymes like PKM2. These investigations provide insights into how structural modifications can enhance or diminish biological activity .

Anti-Tuberculosis Activity

Research has demonstrated that derivatives of pyrrole-2-carboxamides exhibit significant anti-tuberculosis (anti-TB) activity. Structure-activity relationship (SAR) studies indicated that modifications to the pyrrole structure can enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. For example, compounds with electron-withdrawing substituents showed improved anti-TB activity, with minimal cytotoxicity .

Inhibitory Potency

The inhibitory potency of this compound against PKM2 was assessed in various studies. Results indicated that this compound effectively reduces the enzymatic activity necessary for cancer cell proliferation. The binding affinity and inhibition constants were determined through biochemical assays, showcasing its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

StudyFindings
X-ray Crystallography Study Revealed the binding mode of this compound with PKM2, highlighting critical interactions that stabilize the complex .
Anti-TB Activity Assessment Demonstrated that modifications to the pyrrole structure could significantly enhance anti-TB activity while maintaining low cytotoxicity levels (MIC < 0.016 μg/mL) .
Enzyme Inhibition Analysis Confirmed that this compound inhibits PKM2 effectively, leading to altered metabolic pathways in cancer cells.

Q & A

Q. How can researchers optimize the synthetic yield of 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide?

Methodological Answer:

  • Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, stoichiometry) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
  • Use computational reaction path analysis to predict favorable intermediates and transition states, as demonstrated in quantum chemical calculations for similar pyrrole derivatives .

Q. What spectroscopic techniques are critical for characterizing polymorphic forms of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction is essential for resolving structural differences between polymorphs, as shown in studies of N-methyl-pyrrole carboxamide analogs .
  • Complement with solid-state NMR to analyze hydrogen-bonding networks and HPLC (≥98% purity thresholds) to confirm batch consistency, as used in related carboxamide syntheses .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

  • Preparative HPLC with C18 columns is recommended for high-purity isolation, as applied to ethyl pyrrole carboxylate derivatives .
  • For scale-up, integrate membrane separation technologies to remove byproducts, aligning with advancements in chemical engineering separation methods .

Advanced Research Questions

Q. How can computational methods guide reaction mechanism elucidation for its synthesis?

Methodological Answer:

  • Apply density functional theory (DFT) to map energy profiles for key steps, such as acylation or cyclization. ICReDD’s workflow combines quantum calculations with experimental validation to identify rate-limiting steps .
  • Use molecular dynamics simulations to study solvent effects on intermediate stability, leveraging frameworks from fuel engineering and reaction design .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Implement factorial experimental designs to isolate variables (e.g., pH, temperature, solvent polarity) affecting bioactivity. This approach aligns with statistical methods for optimizing chemical processes .
  • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement, as suggested in methodologies for contested data analysis .

Q. How to design a kinetic study for its degradation under physiological conditions?

Methodological Answer:

  • Use high-throughput LC-MS/MS to monitor degradation products over time under simulated physiological buffers.
  • Apply Arrhenius kinetics modeling to extrapolate shelf-life stability, referencing chemical engineering principles for reaction fundamentals .

Q. What approaches validate the role of the dichlorobenzoyl group in target binding?

Methodological Answer:

  • Synthesize structure-activity relationship (SAR) analogs with modified substituents (e.g., fluorine substitution) and compare binding affinities via isothermal titration calorimetry (ITC).
  • Perform molecular docking studies to quantify interactions between the dichlorobenzoyl moiety and target pockets, using frameworks from computational reaction design .

Q. How to investigate polymorphic stability under varying environmental conditions?

Methodological Answer:

  • Conduct dynamic vapor sorption (DVS) to assess hygroscopicity-driven phase transitions.
  • Pair with accelerated stability testing (40°C/75% RH) and monitor using powder X-ray diffraction (PXRD), as validated in polymorph studies of benzyl-pyrrole carboxamides .

Q. What in silico methods predict metabolic pathways?

Methodological Answer:

  • Use CYP450 isoform-specific docking to identify probable oxidation sites.
  • Validate predictions with hepatocyte incubation assays and cross-reference with metabolic databases, integrating computational and experimental workflows .

Q. How to integrate high-throughput screening with traditional SAR?

Methodological Answer:

  • Combine high-throughput dose-response profiling (e.g., 384-well assays) with fragment-based drug design to prioritize analogs.
  • Apply multivariate analysis to correlate structural features (e.g., logP, dipole moments) with activity, leveraging chemical engineering’s process control frameworks .

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